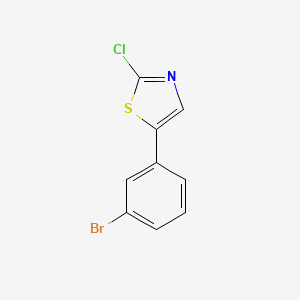

5-(3-Bromophenyl)-2-chlorothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-bromophenyl)-2-chloro-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNS/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEMFLPMJMFBLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CN=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Chemical Transformations of 5 3 Bromophenyl 2 Chlorothiazole

Foundational Synthetic Routes to the 2-Chlorothiazole (B1198822) Core

The construction of the 2-chlorothiazole nucleus is a critical step in the synthesis of the target molecule. Various methods have been developed for the formation of the thiazole (B1198619) ring, which can then be appropriately halogenated.

Precursor Selection and Design for Halogenated Thiazole Synthesis

The synthesis of halogenated thiazoles often begins with the selection of appropriate precursors that can undergo cyclization to form the thiazole ring. A common and versatile approach is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. wikipedia.orgyoutube.com For the synthesis of a 2-chlorothiazole derivative, one might start with precursors that already contain the chloro substituent or introduce it at a later stage. For instance, 2-chlorothiazole can be prepared by treating 2-thiazolone with phosphorus pentachloride. slideshare.net

Another strategy involves the use of N,N-diformylaminomethyl aryl ketones, which can react with phosphorus pentasulfide and triethylamine (B128534) to yield 5-arylthiazoles. organic-chemistry.org These can then be subjected to chlorination. The choice of precursors is crucial and often dictated by the desired substitution pattern on the final thiazole ring.

Condensation Reactions in the Formation of Thiazole Heterocycles

Condensation reactions are fundamental to the formation of the thiazole heterocyclic system. The Hantzsch synthesis is a prime example of a condensation reaction where a thioamide and an α-halocarbonyl compound react to form the thiazole ring. youtube.com This method is widely used due to its reliability and the availability of a diverse range of starting materials.

More recent strategies include copper-catalyzed [3+1+1]-type condensation reactions of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN) to form thiazoles under mild, redox-neutral conditions. acs.orgnih.gov This method offers good functional group tolerance and provides access to various thiazole derivatives. Additionally, 2-methylthiazole (B1294427) and 2-aminothiazole (B372263) can undergo condensation reactions with aromatic aldehydes to generate more complex heterocyclic structures. pharmaguideline.com

Vilsmeier-Haack Formylation Approaches for Thiazole Derivatives

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds. In the context of thiazole chemistry, this reaction is used to introduce a formyl group onto the thiazole ring, typically at the C-5 position if it is unsubstituted. scinito.airesearchgate.netresearchgate.netasianpubs.orgsphinxsai.com The Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), serves as the formylating agent. scinito.airesearchgate.netresearchgate.netsphinxsai.com

The formylation of 4-aryl-2-aminothiazole derivatives using the Vilsmeier-Haack reaction has been systematically studied, revealing that the reaction can be selective for the thiazole ring, the phenyl group, or the amino group, depending on the specific substrate and reaction conditions. scinito.airesearchgate.netresearchgate.net This method provides a route to thiazole-5-carboxaldehydes, which are valuable intermediates for further functionalization. asianpubs.orgsphinxsai.com

Grignard Exchange Reactions and Amide Hydrolysis for Thiazole Carbaldehydes

An alternative route to thiazole carbaldehydes involves the use of Grignard exchange reactions. It can be challenging to directly prepare Grignard reagents from electron-deficient 2-bromothiazole (B21250) compounds. google.com However, a halogen-magnesium exchange reaction can be employed. google.com This involves reacting the 2-bromothiazole with a pre-formed Grignard reagent, such as isopropylmagnesium bromide, to generate the corresponding thiazole Grignard reagent. google.com

This thiazole Grignard reagent can then react with a formamide (B127407) derivative, like N,N-dimethylformamide (DMF), which acts as both a solvent and an electrophilic carbonyl source. Subsequent hydrolysis of the resulting intermediate yields the desired 2-thiazole carbaldehyde. google.com This method offers a high-yield pathway to these important synthetic precursors. google.com

Targeted Functionalization and Derivatization Strategies for 5-(3-Bromophenyl)-2-chlorothiazole

Once the core this compound structure is obtained, further functionalization can be carried out to introduce additional chemical diversity.

Bromination of the Thiazole Ring at the C-5 Position

While the parent compound already contains a bromine atom on the phenyl ring, direct bromination of the thiazole ring can also be achieved. Thiazole itself is generally resistant to bromination under standard conditions. slideshare.netias.ac.in However, the presence of activating groups can facilitate this reaction. slideshare.net For thiazoles that are not highly activated, bromination can sometimes be achieved directly in the gas phase to yield 2-bromothiazole. slideshare.net

In the context of a pre-existing 2-chlorothiazole, electrophilic bromination would be expected to occur at the C-5 position, which is the most nucleophilic carbon in the ring. pharmaguideline.com Direct bromination of certain thiazole derivatives with bromine in DMF has been shown to proceed regiospecifically at the C-5 position. sciforum.net It's important to note that the reactivity of halogens on the thiazole ring can vary, with the 5-position being susceptible to nucleophilic attack, highlighting the positive character of the C-5 carbon. researchgate.net

Introduction of the Bromophenyl Moiety at the C-5 Position

The strategic placement of the 3-bromophenyl group at the C-5 position of the 2-chlorothiazole ring is a critical step in the synthesis of the target molecule. Several synthetic routes can be employed to achieve this, often involving the construction of the thiazole ring with the desired aryl substituent already in place or through post-synthetic modification of a pre-formed thiazole.

One common approach is a variation of the Hantzsch thiazole synthesis , which involves the condensation of an α-haloketone with a thioamide. clockss.org In the context of this compound, this could involve reacting a suitable 3-bromophenacyl halide with a source of the 2-chloro-thiazole backbone.

Another strategy involves the direct arylation of a pre-existing 2-chlorothiazole at the C-5 position. The C5 position of the thiazole ring is a primary site for electrophilic substitution due to its calculated pi-electron density. wikipedia.org Copper-catalyzed direct arylation of heterocycle C-H bonds with aryl iodides presents a viable method for introducing the 3-bromophenyl group. organic-chemistry.org

Furthermore, the synthesis of 5-arylthiazoles can be achieved by treating N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine. organic-chemistry.org This method allows for the formation of the thiazole ring with the aryl group at the C-5 position.

A summary of potential synthetic approaches for introducing the bromophenyl moiety is presented below:

| Method | Key Reactants | General Conditions | Reference |

| Hantzsch Thiazole Synthesis | α-haloketone (e.g., 3-bromophenacyl bromide), Thioamide derivative | Condensation reaction, often with a base | clockss.org |

| Direct C-H Arylation | 2-Chlorothiazole, 3-Bromoiodobenzene | Copper catalyst, base | organic-chemistry.org |

| From Aryl Ketones | N,N-diformylaminomethyl 3-bromophenyl ketone, Phosphorus pentasulfide, Triethylamine | Chloroform solvent | organic-chemistry.org |

These methodologies provide a versatile toolkit for chemists to synthesize this compound, with the choice of method often depending on the availability of starting materials and desired reaction scale.

Nucleophilic Substitution Reactions on the Thiazole Ring

The chlorine atom at the C-2 position of the thiazole ring in this compound is susceptible to nucleophilic substitution, a key transformation for introducing diverse functional groups. The electron-deficient nature of the C-2 position, enhanced by the electronegativity of the adjacent nitrogen atom, facilitates attack by nucleophiles. pharmaguideline.comsciepub.com

A variety of nucleophiles can be employed to displace the chlorine atom, including:

Amines: Reaction with primary or secondary amines leads to the formation of 2-aminothiazole derivatives.

Thiols: Thiolates can displace the chloride to yield 2-thioether substituted thiazoles.

Alkoxides: Alkoxides, such as sodium methoxide (B1231860), react to form 2-alkoxythiazoles. sciepub.comacs.org

The reactivity of the C-2 halogen is generally greater than that of halogens at the C-4 or C-5 positions. sciepub.comsciepub.com However, the reaction conditions, such as the nature of the nucleophile, solvent, and temperature, can significantly influence the outcome and yield of the substitution reaction. For instance, studies on related 2-chlorothiazoles have shown that reactions with sodium methoxide proceed via a normal aza-activated nucleophilic substitution mechanism. acs.org

The following table summarizes representative nucleophilic substitution reactions on 2-chlorothiazoles:

| Nucleophile | Product Type | General Reagents and Conditions | Reference |

| Amines | 2-Aminothiazoles | Primary or secondary amine, often with a base | |

| Thiols/Thiolates | 2-Thioether thiazoles | Thiol and a base, or a pre-formed thiolate | rsc.org |

| Alkoxides | 2-Alkoxythiazoles | Sodium or potassium alkoxide in the corresponding alcohol | sciepub.comacs.org |

| Fluoride (B91410) | 2-Fluorothiazoles | Potassium fluoride with a phase-transfer catalyst (e.g., Kryptofix 2.2.2) under microwave irradiation | nih.gov |

It's important to note that in some cases, particularly with strong bases, deprotonation at other positions of the thiazole ring can occur, leading to potential side reactions. wikipedia.org

Palladium-Catalyzed Coupling Reactions for Aryl Substitution

The bromine atom on the phenyl ring of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.

The most prominent of these is the Suzuki-Miyaura coupling reaction , which involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic acid pinacol (B44631) ester, in the presence of a palladium catalyst and a base. mt.comrose-hulman.edu This reaction is widely used to link aromatic rings. mt.com The general mechanism involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mt.com

Other palladium-catalyzed reactions applicable to this substrate include:

Heck Coupling: The reaction of the aryl bromide with an alkene to form a new carbon-carbon bond.

Buchwald-Hartwig Amination: The coupling of the aryl bromide with an amine to form a new carbon-nitrogen bond.

Sonogashira Coupling: The reaction of the aryl bromide with a terminal alkyne to create a carbon-carbon triple bond.

The choice of catalyst, ligands, base, and solvent is crucial for the success and efficiency of these coupling reactions. The presence of the 2-chlorothiazole moiety can influence the reactivity, and care must be taken to avoid competing reactions at the C-2 position. However, the carbon-chlorine bond at the thiazole ring is also amenable to oxidative insertion of palladium, offering the potential for selective or sequential coupling reactions under carefully controlled conditions. thermofishersci.in

Below is a table summarizing key palladium-catalyzed coupling reactions for aryl bromides:

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid) | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) | Biaryl compound | mt.comrose-hulman.edu |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N) | Substituted alkene | mt.com |

| Buchwald-Hartwig Amination | Amine | Pd catalyst with specific ligands (e.g., BINAP), base | Aryl amine | N/A |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Aryl alkyne | N/A |

These powerful synthetic tools allow for extensive diversification of the this compound scaffold, leading to a wide array of novel derivatives.

Oxidation and Reduction Reactions of Thiazole Derivatives

The thiazole ring, while aromatic, can undergo oxidation and reduction reactions under specific conditions, leading to a variety of derivatives. wikipedia.orgnih.gov The sulfur and nitrogen heteroatoms, as well as the aromatic pi-system, are potential sites for these transformations.

Oxidation: The thiazole ring is generally resistant to oxidation by agents like nitric acid. slideshare.net However, stronger oxidizing agents can lead to ring opening or modification. slideshare.net Oxidation can occur at the sulfur atom to form a non-aromatic sulfoxide (B87167) or sulfone, or at the nitrogen atom to yield an aromatic thiazole N-oxide. wikipedia.orgthieme-connect.de The formation of thiazole N-oxides can be achieved using reagents like m-chloroperoxybenzoic acid (mCPBA). wikipedia.org These N-oxides can be useful intermediates in further synthetic transformations. wikipedia.org The oxidation of a thiazoline (B8809763) (a reduced form of thiazole) to a thiazole can be accomplished using manganese dioxide (MnO₂). researchgate.net

Reduction: The thiazole ring exhibits good stability towards catalytic hydrogenation with platinum and reduction with metals in hydrochloric acid. pharmaguideline.com However, reduction with Raney nickel can lead to desulfurization and subsequent degradation of the ring. pharmaguideline.comslideshare.net A useful transformation involves the reduction of N-methyl thiazolium salts with sodium borohydride (B1222165) (NaBH₄), which, after hydrolysis, can yield an aldehyde. globalresearchonline.net

A summary of oxidation and reduction reactions of thiazoles is provided below:

| Reaction Type | Reagent(s) | Product(s) | Reference |

| N-Oxidation | m-Chloroperoxybenzoic acid (mCPBA) | Thiazole N-oxide | wikipedia.org |

| S-Oxidation | Peroxy acids | Thiazole S-oxide/S,S-dioxide | thieme-connect.de |

| Ring Opening Oxidation | Potassium permanganate | Ring-opened products | slideshare.net |

| Thiazoline to Thiazole Oxidation | Manganese dioxide (MnO₂) | Thiazole | researchgate.net |

| Reduction of N-alkyl thiazolium salt | Sodium borohydride (NaBH₄) | Reduced thiazole intermediate | globalresearchonline.net |

| Desulfurization | Raney nickel | Ring-degraded products | pharmaguideline.comslideshare.net |

These reactions highlight the chemical versatility of the thiazole core and provide pathways to further functionalize and modify the this compound structure.

General Chemical Derivatization for Enhanced Analytical Performance

Chemical derivatization is a strategy employed to modify a compound to improve its analytical properties, such as volatility, thermal stability, or detectability by a specific analytical instrument. For a compound like this compound, derivatization can be crucial for enhancing its performance in techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Several of the reactions already discussed, such as nucleophilic substitution and palladium-catalyzed coupling, can be considered forms of derivatization. For instance, converting the chloro group to a different functional group might alter the molecule's polarity, making it more suitable for a particular chromatographic separation.

Specific derivatization strategies for analytical purposes could include:

Acylation or Silylation: If the molecule were to be modified to contain a hydroxyl or amino group (through nucleophilic substitution), these functional groups could be acylated or silylated to increase volatility for GC analysis.

Formation of Fluorescent Derivatives: Introducing a fluorescent tag through a coupling reaction could significantly enhance detection sensitivity in HPLC with fluorescence detection.

Formation of Electron-Capturing Derivatives: For GC with electron capture detection (GC-ECD), which is highly sensitive to halogenated compounds, the existing bromo and chloro atoms already provide good sensitivity. However, further derivatization to introduce more electronegative groups could potentially enhance this.

In the context of analyzing related fungicides like zinc-thiazole, a derivatization method has been developed where the compound is decomposed under alkaline conditions to a specific thiol, which is then quantified by HPLC-MS/MS. researchgate.netnih.gov This indicates that derivatization through controlled decomposition can be a viable analytical strategy.

The choice of derivatization reagent and method depends heavily on the analytical technique to be used and the specific properties of the analyte that need to be modified.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

Optimizing reaction conditions is a critical aspect of synthetic chemistry to maximize product yield, minimize side reactions, and ensure the process is efficient and scalable. For the synthesis of this compound, several parameters can be adjusted.

Considering a Hantzsch-type synthesis , key variables to optimize include:

Temperature: The reaction temperature can influence the rate of reaction and the formation of byproducts.

Solvent: The choice of solvent can affect the solubility of reactants and intermediates, thereby influencing the reaction rate and yield.

Catalyst: In some variations of the Hantzsch synthesis, a catalyst may be used to improve the reaction efficiency. clockss.org For example, the use of tetrabutylammonium (B224687) hexafluorophosphate (B91526) (Bu₄NPF₆) has been shown to improve yields and shorten reaction times in the synthesis of other thiazoles. clockss.org

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or HPLC is essential to determine the optimal reaction time to maximize product formation and prevent degradation.

For syntheses involving palladium-catalyzed coupling , optimization would focus on:

Catalyst and Ligand: The choice of palladium source and the associated ligand is crucial for catalytic activity and selectivity.

Base: The type and amount of base can significantly impact the reaction outcome.

Solvent System: The polarity and composition of the solvent can influence the solubility of the reactants and the stability of the catalytic species.

Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete reaction and avoid catalyst decomposition or product degradation.

A study on the synthesis of other thiazole derivatives highlighted the use of microwave irradiation to significantly reduce reaction times and improve yields in certain reactions. nih.gov Furthermore, the use of eco-friendly solvent systems, such as deep eutectic solvents, is an emerging area in optimizing synthetic protocols. mdpi.com

The following table outlines general parameters that can be optimized for the synthesis of this compound:

| Parameter | Considerations for Optimization |

| Temperature | Balance between reaction rate and byproduct formation. |

| Solvent | Solubility of reactants, compatibility with reagents, ease of removal. |

| Catalyst/Reagents | Choice of catalyst, ligand, and base; stoichiometry of reagents. |

| Reaction Time | Determined by reaction monitoring to maximize yield. |

| Work-up and Purification | Efficient extraction and purification methods (e.g., crystallization, chromatography) to obtain a pure product. |

By systematically varying these parameters, a robust and high-yielding synthesis of this compound can be developed.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 3 Bromophenyl 2 Chlorothiazole

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 5-(3-Bromophenyl)-2-chlorothiazole would be expected to exhibit a series of characteristic absorption bands corresponding to the various stretching and bending vibrations of its constituent bonds.

The aromatic C-H stretching vibrations of the bromophenyl ring typically appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) and thiazole (B1198619) rings are expected to produce absorption bands in the 1600-1450 cm⁻¹ range. The presence of the C-Br bond would be indicated by a strong absorption in the lower frequency "fingerprint" region, generally below 800 cm⁻¹. Similarly, the C-Cl stretching vibration is anticipated in the 850-550 cm⁻¹ range. The C-S and C=N stretching vibrations of the thiazole ring would also contribute to the unique fingerprint of the molecule, with absorptions typically observed in the 800-600 cm⁻¹ and 1650-1550 cm⁻¹ regions, respectively.

Table 1: Predicted FT-IR Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| C=N Stretch (Thiazole) | 1650-1550 |

| C=C Stretch (Aromatic/Thiazole) | 1600-1450 |

| C-Cl Stretch | 850-550 |

| C-Br Stretch | < 800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. libretexts.org For this compound, the aromatic protons of the 3-bromophenyl group would resonate in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. chemistrysteps.com The specific chemical shifts and coupling patterns (multiplicity) of these protons would depend on their relative positions on the ring and their coupling with neighboring protons. The single proton on the thiazole ring would also appear in the aromatic region, with its exact chemical shift influenced by the electronic effects of the adjacent sulfur and nitrogen atoms, as well as the chloro and bromophenyl substituents.

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Thiazole-H | 7.0 - 8.0 | Singlet (s) |

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. bhu.ac.in The spectrum of this compound would display distinct signals for each unique carbon atom. libretexts.org The carbon atoms of the aromatic bromophenyl ring would typically resonate in the range of 120-140 ppm. oregonstate.edu The carbon atom attached to the bromine (C-Br) would show a chemical shift influenced by the electronegativity of the halogen. The carbon atoms of the thiazole ring would also have characteristic chemical shifts, with the carbon atom bonded to the chlorine atom (C-Cl) being significantly deshielded and appearing further downfield. libretexts.org

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thiazole C-2 (C-Cl) | 150 - 160 |

| Thiazole C-4 | 115 - 125 |

| Thiazole C-5 | 135 - 145 |

| Aromatic C (C-Br) | 120 - 125 |

| Aromatic C | 125 - 135 |

Ligand-Observed (LO) NMR Spectroscopy for Molecular Interaction Studies

Ligand-Observed (LO) NMR techniques, such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY), are powerful methods for studying the binding of small molecules (ligands) to macromolecular targets. mdpi.comosti.gov In the context of this compound, if it were to be investigated as a potential ligand for a protein, LO-NMR could be employed. mdpi.com These experiments would involve irradiating the protein and observing the transfer of saturation to the protons of the bound ligand. osti.gov The resulting difference spectrum would reveal which protons of this compound are in close proximity to the protein, thereby providing valuable information about its binding mode and the specific interactions involved. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of UV or visible light. uobabylon.edu.iq The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions. uobabylon.edu.iqbhu.ac.in The conjugated system formed by the thiazole and bromophenyl rings will give rise to intense π→π* transitions, likely in the 250-350 nm range. The presence of heteroatoms (N, S, Cl, Br) with non-bonding electrons could also lead to weaker n→π* transitions at longer wavelengths. The solvent used for the analysis can influence the position and intensity of these absorption bands.

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a crystalline compound. uhu-ciqso.esuol.de This technique involves irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern. uol.de From this data, it is possible to determine the exact bond lengths, bond angles, and torsion angles within the molecule. Furthermore, this analysis reveals the packing arrangement of the molecules in the crystal lattice, providing insights into intermolecular interactions such as halogen bonding, π-π stacking, and other non-covalent forces that govern the solid-state structure. mdpi.com This detailed structural information is crucial for understanding the compound's physical properties and its potential interactions with other molecules. nih.gov

Detailed Analysis of Crystal Packing and Unit Cell Parameters

A detailed analysis of the crystal packing and the presentation of unit cell parameters (such as a, b, c, α, β, γ, and space group) require a single-crystal X-ray diffraction study to have been performed and published for the compound. No such crystallographic information for this compound was found in the conducted search.

Identification and Characterization of Non-Covalent Interactions

The precise identification, description, and geometric characterization of non-covalent interactions (e.g., C-H···O, C-H···Cl, C-H···π, Br···π, π-π interactions) are contingent upon having detailed three-dimensional structural data from X-ray crystallography. mdpi.comcardiff.ac.ukchemrxiv.org Without the crystal structure, any discussion of these specific interactions would be purely speculative and would not meet the required standard of scientific accuracy.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. cardiff.ac.ukresearchgate.net The input for this analysis is the crystallographic information file (CIF) obtained from single-crystal X-ray diffraction. As no crystal structure data for this compound is available, a Hirshfeld surface analysis cannot be performed or reported.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

A detailed analysis of the fragmentation pattern of this compound requires a published mass spectrum of the compound. While the molecular mass can be calculated from the chemical formula (C₉H₅BrClNS), and general fragmentation behaviors of thiazoles, aromatic halides, and related structures are known, a specific analysis of the fragmentation pathways and the relative abundance of fragment ions for this particular compound is not available. libretexts.orgsapub.orgpleiades.online Providing a theoretical fragmentation pattern without experimental data would not constitute a research finding.

Due to the lack of specific, published scientific data for this compound, we are unable to generate the requested article. Fulfilling the request would necessitate fabricating data, which is contrary to the core principles of providing accurate and factual information.

Computational and Theoretical Chemistry Investigations of 5 3 Bromophenyl 2 Chlorothiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. materialsciencejournal.org It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived. taylorfrancis.com DFT calculations are central to understanding the geometry, stability, and reactivity of 5-(3-Bromophenyl)-2-chlorothiazole. These calculations typically involve selecting a functional (like B3LYP) and a basis set (like 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation for the molecule. rdd.edu.iquobaghdad.edu.iq

While specific DFT studies on this compound are not prevalent in the surveyed literature, the following sections describe the standard analyses that would be performed to characterize the molecule.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule. Geometry optimization calculations find the coordinates that correspond to the lowest energy, known as a stationary point on the potential energy surface. For this compound, this process would reveal the precise bond lengths, bond angles, and dihedral (torsion) angles of its most stable conformation.

The key flexible bond in this molecule is the single bond connecting the bromophenyl ring to the thiazole (B1198619) ring. A conformational analysis would involve rotating this bond to map the potential energy surface and identify the global energy minimum, which represents the most populated conformation, as well as any other local minima (other stable conformers) and the energy barriers between them. This analysis is critical because the molecule's conformation influences its electronic properties and how it can interact with other molecules.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: This table is a representative example of how data would be presented. Specific values for this molecule require dedicated DFT calculations.)

| Parameter | Bond/Angle | Theoretical Value (e.g., B3LYP/6-311G(d,p)) |

|---|---|---|

| Bond Lengths (Å) | C-Cl | 1.75 |

| C-S (thiazole) | 1.77 | |

| C=N (thiazole) | 1.30 | |

| C-Br | 1.91 | |

| C-C (inter-ring) | 1.48 | |

| **Bond Angles (°) ** | Cl-C-S | 125.0 |

| C-S-C | 90.0 |

| Dihedral Angle (°) | C-C-C-C (inter-ring) | 35.0 |

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. journalijar.comsemanticscholar.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. physchemres.org

The energy of the HOMO is related to the ionization potential and represents the molecule's ability to donate electrons. The energy of the LUMO is related to the electron affinity and indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a large gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity and lower stability. researchgate.netresearchgate.net Analysis of this compound would involve calculating these energies and visualizing the spatial distribution of the HOMO and LUMO to identify which parts of the molecule are involved in electron donation and acceptance.

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound (Note: This table is a representative example of how data would be presented. Specific values for this molecule require dedicated DFT calculations.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.8 |

| ELUMO | -1.5 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. cymitquimica.com It is plotted onto the molecule's electron density surface. Different colors represent different values of the electrostatic potential: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas with near-zero or intermediate potential. nih.govresearchgate.net

For this compound, an MEP map would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring due to their lone pairs of electrons, making them sites for electrophilic interaction. The hydrogen atoms on the phenyl ring would likely show positive potential. The bromine and chlorine atoms would exhibit regions of both positive (a σ-hole) and negative potential, influencing their ability to form halogen bonds.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule in terms of localized bonds and lone pairs, which aligns closely with the familiar Lewis structure concept. researchgate.net It investigates charge transfer and conjugative interactions between filled (donor) and unfilled (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). materialsciencejournal.org

Global Chemical Reactivity Descriptors

Based on the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to provide a quantitative measure of the molecule's reactivity. These descriptors, derived from conceptual DFT, include:

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts the maximum possible electron charge from the environment.

These parameters for this compound would provide a quantitative summary of its stability and propensity to engage in chemical reactions.

Table 3: Illustrative Global Reactivity Descriptors for this compound (Note: This table is a representative example of how data would be presented. Specific values for this molecule require dedicated DFT calculations.)

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.15 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 |

| Chemical Softness (S) | 1 / (2η) | 0.19 |

Theoretical Vibrational Frequency Calculations and Comparison with Experimental Data

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. researchgate.netq-chem.com By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational modes and their corresponding frequencies can be determined. mdpi.com These calculations are essential for several reasons: they confirm that an optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies), and they help in the assignment of experimental spectral bands to specific molecular motions (e.g., C-H stretch, C=N stretch). vasp.at

For this compound, the calculated frequencies would typically be scaled by an empirical factor to better match experimental data, accounting for anharmonicity and basis set limitations. nih.gov A comparison between the theoretical and experimental (if available) spectra serves to validate the computational model.

Table 4: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for this compound (Note: This table is a representative example of how data would be presented. Specific values for this molecule require dedicated DFT and experimental analysis.)

| Vibrational Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H stretch | 3100 | 3095 |

| C=N stretch (thiazole) | 1550 | 1545 |

| C-Cl stretch | 850 | 840 |

Calculation of Thermodynamic Parameters (e.g., Enthalpies of Formation)

The thermodynamic stability and reactivity of a molecule are fundamental to understanding its behavior. Thermodynamic parameters such as enthalpy of formation (ΔHf), Gibbs free energy of formation (ΔGf), and entropy (S) can be calculated using computational methods like Density Functional Theory (DFT). For thiazole derivatives, these calculations are crucial for predicting their behavior in different environments.

Table 1: Hypothetical Thermodynamic Parameters for this compound at 298.15 K

| Parameter | Hypothetical Value | Unit |

| Enthalpy of Formation (ΔHf) | +150 to +250 | kJ/mol |

| Gibbs Free Energy of Formation (ΔGf) | +200 to +300 | kJ/mol |

| Entropy (S) | 350 to 450 | J/(mol·K) |

Note: These values are hypothetical and based on general trends for similar aromatic heterocyclic compounds. Actual values would require specific DFT calculations.

Ab Initio Quantum Chemical Calculations

Ab initio quantum chemical calculations, which are based on first principles without the inclusion of experimental data, are powerful tools for investigating the electronic structure and properties of molecules. researchgate.net Methods like Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed to understand the molecular orbitals, charge distribution, and reactivity of compounds like this compound.

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), can elucidate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. For bromophenyl-thiazole derivatives, the presence of the electron-withdrawing bromine atom and the thiazole ring's electronic nature significantly influence these frontier orbitals. Quantum chemical studies on similar 2-amino[4-p-bromophenyl]thiazole compounds have been used to correlate computed descriptors with their observed reactivity.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Relates to the ability to donate electrons |

| LUMO Energy | -1.0 to -2.0 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 4.5 to 6.5 eV | Indicator of chemical stability |

| Dipole Moment | 2.0 to 3.5 D | Influences solubility and intermolecular interactions |

Note: These values are estimations based on published data for analogous bromophenyl and thiazole-containing compounds and would need to be confirmed by specific calculations for this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their flexibility and interactions with their environment. tandfonline.combohrium.comnih.govurv.cat These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and intermolecular interactions over time.

The conformational landscape of this compound is determined by the rotational freedom around the single bond connecting the bromophenyl and thiazole rings. MD simulations can explore the potential energy surface associated with this rotation, identifying low-energy conformers and the barriers between them. Studies on other bromophenyl derivatives have shown that the molecule can adopt multiple low-energy conformations. researchgate.netresearchgate.netnih.govrsc.org The flexibility of the molecule, particularly the torsion angle between the two rings, is crucial for its ability to bind to biological targets. The planarity or non-planarity of the molecule can significantly affect its packing in a crystal lattice and its interaction with receptor binding sites. researchgate.net

The solvent environment can have a profound impact on the conformation and properties of a molecule. bohrium.comresearchgate.netresearchgate.net MD simulations can explicitly model the solvent molecules, allowing for the study of solvation effects on the structure and dynamics of this compound. The calculated solvation free energies in different solvents, such as water and ethanol, can predict the compound's solubility and partitioning behavior. bohrium.com Furthermore, the interactions between the solute and solvent molecules, including hydrogen bonding and van der Waals forces, can be analyzed in detail. Studies on related thiazole derivatives have shown that solvent polarity can influence their photophysical properties, such as absorption and emission spectra. researchgate.netresearchgate.net

In Silico Approaches for Molecular Recognition and Interaction Profiling

In silico methods are instrumental in predicting how a molecule might interact with biological macromolecules, a key aspect of drug discovery.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.complos.orgnih.govnih.govnih.govresearchgate.netresearchgate.netrsc.org In the context of drug design, this involves docking a ligand (like this compound) into the binding site of a target protein. The results are often ranked using a scoring function that estimates the binding affinity.

Numerous studies have reported the molecular docking of bromophenyl-thiazole derivatives with various protein targets, including enzymes and receptors implicated in diseases like cancer and microbial infections. nih.govnih.gov For example, derivatives of 4-(4-bromophenyl)thiazol-2-amine have been docked into the active sites of proteins to elucidate their potential as antimicrobial and anticancer agents. nih.govnih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The binding energy values obtained from docking can provide a qualitative measure of the binding affinity.

Table 3: Representative Molecular Docking Results for Bromophenyl-Thiazole Analogs with Various Protein Targets

| Protein Target (PDB ID) | Analog Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| Lanosterol 14-alpha demethylase | (E)-2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazineyl)-4-(4-bromophenyl)thiazole | -8.715 | Hydrogen bonding and π–π stacking | rsc.org |

| Human Topoisomerase IIα (1ZXM) | 2-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-4-(2-chlorophenyl)-6-methoxypyridine | Not specified | Not specified | |

| FabH (3iL9) | N-substituted thiazole derivatives | -102.612 to -144.236 (MolDock Score) | Hydrogen bonding | wjarr.com |

| Estrogen Receptor α (3ERT) | 4-(4-Bromophenyl)-thiazol-2-amine derivatives | Good docking score | Not specified | nih.gov |

Note: The data in this table is derived from studies on structurally similar compounds and serves to illustrate the types of results obtained from molecular docking studies.

Virtual High-Throughput Screening (vHTS) for Identifying Interacting Scaffolds

Virtual high-throughput screening (vHTS) is a computational methodology employed in drug discovery to search large libraries of small molecules for compounds that are likely to bind to a specific biological target, such as a protein or enzyme. researchgate.net This process significantly narrows down the number of candidates for experimental testing. In the context of this compound, vHTS can be utilized to identify novel chemical scaffolds that may interact with biological targets where this thiazole derivative has shown activity, or to find proteins that this compound itself may target.

The vHTS workflow typically begins with the three-dimensional structure of the target protein. A virtual library, which can contain millions of compounds, is then computationally docked into a defined binding site on the target. researchgate.net Each compound is assigned a score based on how well it fits the binding pocket and the predicted strength of its interactions.

While specific vHTS studies focusing on this compound as a primary query are not detailed in available literature, the principles of this technique have been applied to similar heterocyclic structures, such as other azole derivatives. nih.gov For instance, QSAR models have been used to screen virtual chemical libraries to predict the activity of compounds against targets like the human cytomegalovirus (HCMV). nih.gov In such a scenario, a compound like this compound could be part of the initial dataset used to build the predictive model, or it could be identified as a "hit" from a larger library screening. The process allows for the rapid assessment of vast chemical space to prioritize compounds for synthesis and in vitro testing. nih.gov

A hypothetical vHTS workflow to identify scaffolds interacting with a target of this compound might involve the steps outlined in the table below.

| Step | Description | Objective |

|---|---|---|

| 1. Target Preparation | Obtaining and preparing the 3D structure of the biological target (e.g., an enzyme or receptor). This involves removing water molecules, adding hydrogen atoms, and defining the binding site. | Create a computationally ready model of the target protein. |

| 2. Library Preparation | Assembling a large, diverse library of small molecules in a computationally accessible format. Compounds are typically represented as 3D structures with various possible conformations. | Generate a pool of candidate molecules for screening. |

| 3. Molecular Docking | Systematically "docking" each molecule from the library into the target's binding site using specialized software. | Predict the binding pose and affinity of each compound. |

| 4. Scoring and Ranking | Using a scoring function to estimate the binding energy for each docked compound. Compounds are then ranked based on their scores. | Identify the most promising candidates ("hits") from the library. |

| 5. Post-Processing and Filtering | Applying filters to the hit list based on physicochemical properties (e.g., Lipinski's rule-of-five) or structural alerts to remove undesirable compounds. | Refine the list of hits to prioritize candidates for experimental validation. |

Quantum Theory of Atoms-in-Molecules (QTAIM) and Non-Covalent Interaction (NCIplot) Index Computations

The Quantum Theory of Atoms-in-Molecules (QTAIM) and Non-Covalent Interaction (NCIplot) analyses are powerful computational tools used to investigate and visualize molecular interactions based on the topology of the electron density. mdpi.comresearchgate.net

Quantum Theory of Atoms-in-Molecules (QTAIM)

QTAIM analysis characterizes the nature of chemical bonds and non-covalent interactions by locating critical points in the electron density (ρ(r)). mdpi.com The properties at bond critical points (BCPs), such as the electron density itself and its Laplacian (∇²ρ(r)), reveal the type and strength of the interaction. For instance, in studies of complex molecules containing bromophenyl and thiazole-like moieties, QTAIM has been used to quantify intra- and intermolecular interactions such as hydrogen bonds and halogen bonds. nih.govconicet.gov.ar The analysis can distinguish between shared-shell (covalent) and closed-shell (non-covalent) interactions. nih.gov

Non-Covalent Interaction (NCIplot) Index

NCIplot is a visualization method that identifies non-covalent interactions in real space. chemtools.orgjussieu.fr It is based on the reduced density gradient (RDG), a function of the electron density and its first derivative. chemtools.org Plotting the RDG against the electron density reveals regions of non-covalent interactions. These regions are then visualized as isosurfaces in 3D space, color-coded to indicate the nature of the interaction. researchgate.net Typically, blue surfaces indicate strong, attractive interactions like hydrogen bonds, green surfaces represent weak, delocalized van der Waals forces, and red surfaces signify repulsive steric clashes. researchgate.net

In studies of related heterocyclic compounds, NCIplot and QTAIM have been used together to provide a comprehensive picture of the forces governing molecular conformation and crystal packing. conicet.gov.ar For example, in a molecule containing a 5-(4-bromophenyl) group attached to a pyrazolyl-thiazole system, these methods were employed to analyze C-H···O, Br···π, and π–π stacking interactions that direct the supramolecular assembly. conicet.gov.ar

The table below summarizes the types of data obtained from a QTAIM analysis for characterizing interactions found in molecules structurally related to this compound.

| Interaction Type | Typical Electron Density (ρ) at BCP (a.u.) | Typical Laplacian (∇²ρ) at BCP (a.u.) | Interpretation |

|---|---|---|---|

| N–H···N Hydrogen Bond | Relatively high (e.g., > 0.02) | Positive | Strong, closed-shell attractive interaction. nih.gov |

| C–H···O Hydrogen Bond | Low to moderate (e.g., 0.005 - 0.015) | Positive | Weaker, electrostatic-dominant interaction. conicet.gov.ar |

| π–π Stacking | Low (e.g., < 0.01) | Positive | Weak van der Waals / dispersive interaction. conicet.gov.ar |

| H–H Bonding | Very low (e.g., ~0.005) | Positive | Closed-shell interaction contributing to crystal stabilization. nih.gov |

Development and Application of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. way2drug.com These in silico models are fundamental in medicinal chemistry and materials science for predicting the behavior of new chemical entities, optimizing lead compounds, and prioritizing synthetic efforts. researchgate.net

The development of a QSAR/QSPR model involves several key steps:

Data Set Curation: A dataset of molecules with experimentally measured activity or property values is collected. This set is typically divided into a training set for building the model and a test set for validating its predictive power. nih.gov

Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each compound. These descriptors quantify various aspects of the chemical structure, including topological, electronic, steric, and lipophilic properties. way2drug.com

Model Generation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to establish a mathematical relationship between the descriptors (independent variables) and the activity/property (dependent variable). researchgate.net

Validation: The model's robustness and predictive ability are rigorously assessed using the test set and statistical metrics like the coefficient of determination (R²) and cross-validated R² (Q²). way2drug.com

In the field of thiazole derivatives, QSAR studies have been successfully applied to understand and predict their biological activities. For example, classification-based QSAR models were developed for a series of azole derivatives to predict their antiviral activity against human cytomegalovirus (HCMV). nih.gov These models, built using a training set of 540 molecules, demonstrated good predictive ability with balanced accuracies ranging from 73–79%. nih.gov A consensus model, which averages the outputs of several individual models, was then used to screen a virtual library of new azole derivatives, leading to the identification and subsequent synthesis of promising active compounds. nih.gov This approach highlights the practical application of QSAR in guiding drug discovery by identifying key structural features required for a desired biological effect. nih.govresearchgate.net

The table below summarizes the performance of QSAR models developed for azole derivatives, illustrating the typical validation metrics used in such studies. nih.gov

| Model Type | Training Set Size | Test Set Size | Balanced Accuracy (Training Set) | Balanced Accuracy (Test Set) |

|---|---|---|---|---|

| Individual Model 1 | 540 | 135 | 73% | 76% |

| Individual Model 2 | 540 | 135 | 79% | 83% |

| Individual Model 3 | 540 | 135 | 75% | 78% |

| Consensus Model | 540 | 135 | 76% | 80% |

Mechanistic Insights into Molecular Interactions and Biological Probing Studies Academic Context

Investigation of Molecular Target Recognition and Binding Modalities

The recognition of molecular targets by "5-(3-Bromophenyl)-2-chlorothiazole" and its derivatives involves specific interactions within the binding sites of proteins. These interactions are crucial for the compound's biological activity and are often investigated through a combination of experimental and computational methods.

The binding of ligands like thiazole (B1198619) derivatives is driven by a variety of non-covalent interactions. aalto.finih.gov The primary forces governing these interactions are often hydrophobic interactions, hydrogen bonds, and to a lesser extent, water bridges, π-stacking, π-cation interactions, salt bridges, and halogen bonds. aalto.fi The geometry of these interactions, including bond lengths and angles, is critical for stable ligand-protein complex formation. aalto.finih.gov

For instance, in the context of Heat Shock Protein 70 (HSP70), a molecular chaperone often overexpressed in cancer, fragment-based screening has led to the discovery of novel binding sites. mdpi.com One such study identified a cryptic secondary binding site adjacent to the ATP-binding site. mdpi.com The ATP-binding site of HSP70 is characterized by a prevalence of hydrophilic residues, making the design of cell-permeable inhibitors challenging. mdpi.com The newly discovered site, however, presents an alternative for therapeutic intervention. mdpi.com The interaction of a fragment with this site was characterized by the burial of the thiazole ring's C5 proton within a pocket. mdpi.com

Computational tools like LigPlot+ and PLIP are instrumental in visualizing and analyzing these complex interactions in two and three dimensions. ebi.ac.ukresearchgate.net These programs can depict hydrophobic contacts, hydrogen bonds, and the specific residues involved in the interaction, providing a detailed map of the binding site. aalto.fiebi.ac.uk

Thiazole-containing compounds have been studied for their interactions with various enzymes. For example, some thiazole derivatives have shown inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway. nih.gov The interaction with these enzymes often involves the thiazole core fitting into specific pockets of the enzyme's active site. nih.gov Docking simulations have predicted hydrogen bond interactions between thiazole derivatives and key residues like His75, Leu338, and Phe504 in the active site of certain enzymes. nih.gov The enamide moiety of some derivatives is primarily involved in hydrophobic interactions. nih.gov

In the case of HSP70, the interaction of thiazole-based fragments was further investigated using ligand-observed NMR spectroscopic methods, such as Carr-Purcell-Meiboom-Gill (CPMG) relaxation edited 1H NMR experiments, to confirm binding and understand the relationship with nucleotide binding. mdpi.com

Elucidation of General Molecular Mechanisms of Action

The molecular mechanism of action for compounds like "this compound" is intrinsically linked to their ability to interact with and modulate the function of specific biological targets. For thiazole derivatives, a common mechanism involves the inhibition of enzyme activity. nih.gov

In the context of cancer, where HSP70 is a target, the mechanism of action for some inhibitors involves competing with ATP for its binding site. mdpi.com However, due to the high affinity of HSP70 for ATP, developing potent competitive inhibitors is a significant challenge. mdpi.com An alternative mechanism, as revealed by the discovery of a secondary binding site, is allosteric inhibition, where the binding of a molecule at a site other than the active site alters the protein's conformation and function. mdpi.com

For anti-inflammatory applications, thiazole derivatives can act as dual inhibitors of COX-2 and 5-LOX, thereby reducing the production of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation. nih.gov The mechanism involves the physical obstruction of the enzyme's active site by the inhibitor, preventing the substrate from binding. nih.gov

Application of Biophysical Techniques for Interaction Characterization (e.g., Surface Plasmon Resonance - SPR)

Surface Plasmon Resonance (SPR) is a powerful biophysical technique used to study molecular interactions in real-time without the need for labeling. nih.govnih.govaffiniteinstruments.commdpi.com It has been extensively used to characterize the binding of small molecules, including fragments like thiazole derivatives, to their protein targets. mdpi.comnih.gov

In the study of HSP70 inhibitors, SPR was employed for the initial fragment screening to identify compounds that bind to the protein. mdpi.com This technique allows for the determination of key kinetic and thermodynamic parameters, such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. mdpi.com For example, SPR was used to measure the concentration-dependent binding of a solubilized analog of a hit fragment to both wild-type and a mutant form of the HSP70 nucleotide-binding domain (NBD). mdpi.com The resulting sensorgrams and Langmuir-binding isotherms provided quantitative data on the binding affinity. mdpi.com

The versatility of SPR allows for its application in a wide range of studies, from ligand fishing and epitope mapping to detailed kinetic analysis of receptor-ligand interactions. nih.gov

Structure-Activity Relationship (SAR) Studies to Understand the Influence of Substituents on Molecular Interactions

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how different chemical groups on a core scaffold influence biological activity. researchgate.net These studies are crucial for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties.

The presence and position of halogen atoms, such as bromine and chlorine, on a phenyl ring attached to a thiazole core can significantly impact the compound's interaction profile and biological activity. nih.gov

In a series of 2-aminothiazole (B372263) derivatives investigated for anticancer activity, it was found that a meta-halogen substituent on the phenyl ring generally conferred better antitumor activity than a meta-methyl group. nih.gov The position of chlorine substitution on the phenyl ring also had a marked effect, with the activity order being meta-chloro > 3,4-dichloro > 2,4-dichloro. nih.gov This suggests that the electronic and steric properties of the halogen at specific positions are critical for optimal interaction with the biological target.

Interactive Data Table: Research Findings on Thiazole Derivatives

| Compound Class | Target | Key Findings | Research Focus |

| Thiazole Derivatives | HSP70 | Discovery of a cryptic secondary binding site. mdpi.com | Anticancer |

| Thiazole Derivatives | COX-2/5-LOX | Dual inhibition of inflammatory enzymes. nih.gov | Anti-inflammatory |

| 2-Aminothiazoles | Various Cancer Cell Lines | Halogen substitution at the meta position of the phenyl ring enhances activity. nih.gov | Anticancer |

| Chromone Derivatives | Not Specified | Bromo substitution can reduce toxicity. researchgate.net | Anti-inflammatory |

Role of the Thiazole Heterocycle in Molecular Recognition

The thiazole ring, a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom, is a cornerstone in medicinal chemistry and a privileged scaffold in numerous biologically active compounds. mdpi.comresearchgate.net Its prevalence in over 18 FDA-approved drugs underscores its significance as a pharmacophore. mdpi.commdpi.com The unique electronic and structural properties of the thiazole nucleus enable it to engage in a variety of molecular interactions, which are fundamental to its role in the recognition of biological targets such as enzymes and receptors. uq.edu.aunih.gov

The thiazole ring's capacity for molecular recognition stems from several key features:

Aromaticity and Planarity : The thiazole ring is an aromatic system due to the delocalization of six π-electrons, which includes a lone pair from the sulfur atom. nih.govresearchgate.net This aromaticity confers a planar and rigid structure, which can favorably position substituents for optimal interaction with a biological target and can participate in π-π stacking or hydrophobic interactions within a binding pocket. uq.edu.aumdpi.com

Hydrogen Bonding Capability : The nitrogen atom at position 3 of the thiazole ring possesses a lone pair of electrons and acts as a strong hydrogen bond acceptor. uq.edu.au This is a critical interaction for anchoring the molecule within a protein's active site.

Heteroatom Interactions : The sulfur atom, in addition to contributing to the ring's aromaticity, has lone pair electrons that can engage in non-covalent interactions. uq.edu.au Both the nitrogen and sulfur atoms can also act as coordination sites for metal ions present in the active sites of metalloenzymes, enhancing binding affinity and therapeutic activity. researchgate.net

Dipole Moment : The presence of two different heteroatoms gives the thiazole ring a significant dipole moment, which can influence its orientation within an electric field at a biological target and contribute to electrostatic interactions.

In the context of This compound , the thiazole heterocycle serves as the central scaffold upon which the substituents are arranged. The electron-withdrawing chloro group at the 2-position and the bulky, hydrophobic 3-bromophenyl group at the 5-position significantly modulate the electronic and steric profile of the core heterocycle. The chlorine atom can influence the reactivity of the C2 position, while the bromophenyl group introduces a large, non-polar surface capable of forming significant van der Waals and hydrophobic interactions. Furthermore, the bromine atom can potentially participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms in a binding site.

Research on various thiazole derivatives has provided detailed insights into how this heterocycle contributes to biological activity. Structure-activity relationship (SAR) studies consistently demonstrate that modifications to the thiazole ring or its substituents can dramatically alter binding affinity and efficacy. For example, the introduction of different groups can enhance selectivity for a particular enzyme or receptor. ijper.orgnih.gov

The following table summarizes research findings on various thiazole derivatives, illustrating the impact of the thiazole scaffold on biological activity across different targets.

| Compound Class | Specific Derivative Example | Biological Target | Measured Activity (IC₅₀/EC₅₀) | Reference |

| Thiazolylhydrazone Derivatives | 3-((2-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)hydrazineylidene)methyl)-4-hydroxyphenyl acetate | Acetylcholinesterase (AChE) | 0.028 ± 0.001 µM | nih.gov |

| β-Pentene Based Thiazoles | Derivative with hydroxyl on benzene (B151609) ring | HeLa cancer cell line | 3.48 ± 0.14 µM | ijper.org |

| Pyrazole/Naphthalene/Thiazole Hybrids | Derivative with methoxy (B1213986) group | HeLa cancer cell line | 0.86 µM | ijper.org |

| Thiazole-based kinase inhibitors | Thiazole derivative 90 | Liver cancer cells | 0.11 µM | ijper.org |

| Thiazole-based abietane (B96969) analogues | Compound 35 | hABHD16A hydrolase | 55.1 ± 8.7% inhibition at 100 µM | acs.org |

These studies collectively highlight that the thiazole heterocycle is not merely a passive linker but an active participant in molecular recognition. Its inherent structural and electronic features, combined with the specific properties of its substituents, dictate how a molecule like this compound will interact with its biological target, providing a rational basis for its use in biological probing and drug design. fabad.org.tr

Future Directions and Advanced Research Perspectives for 5 3 Bromophenyl 2 Chlorothiazole

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The classical Hantzsch thiazole (B1198619) synthesis and its variations have been the cornerstone of thiazole chemistry. zenodo.organalis.com.my However, future research should focus on developing more efficient, atom-economical, and sustainable methods for synthesizing 5-(3-Bromophenyl)-2-chlorothiazole and its derivatives.

Modern synthetic strategies offer promising alternatives. For instance, a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) presents a mild and functionally tolerant route to substituted thiazoles that could be adapted for this target. organic-chemistry.org Another avenue involves the reaction of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide, which directly yields 5-arylthiazoles. organic-chemistry.org The resulting 5-(3-bromophenyl)thiazole could then be selectively chlorinated at the 2-position.

A key area for advancement lies in the adoption of green chemistry principles. The use of protic onium salts or Lewis basic ionic liquids as recyclable catalysts for the synthesis of related heterocyclic compounds from CO2 and aziridines showcases a move towards solvent-free and milder reaction conditions. rsc.orgrsc.org Exploring similar catalytic systems for thiazole ring formation could significantly reduce the environmental impact of synthesis. Furthermore, electrochemical methods, which can proceed under metal- and oxidant-free conditions, offer a sustainable approach for cyclization reactions to form the thiazole core. organic-chemistry.org

Table 1: Potential Novel Synthetic Strategies

| Synthetic Approach | Key Features | Potential Advantages |

|---|---|---|

| Nickel-Catalyzed Cross-Coupling | Utilizes (hetero)aryl boronic acids and 2-chlorothiazoles. researchgate.net | Modular; allows for late-stage diversification. |

| Direct C-H Arylation | Copper-catalyzed coupling of thiazoles with aryl iodides. organic-chemistry.org | Atom-economical; avoids pre-functionalization of the thiazole ring. |

| Electrochemical Cyclization | Oxidative cyclization of enaminones with thioamides. organic-chemistry.org | Green and sustainable; avoids chemical oxidants. |

| Ionic Liquid Catalysis | Employs recyclable ionic liquids as catalysts and reaction media. rsc.org | Environmentally friendly; potential for high selectivity. |

Advanced Computational Design and Predictive Modeling for Structure-Property Relationships

Computational chemistry provides powerful tools for accelerating the discovery and optimization of new molecules. rsc.org For this compound, a concerted in silico approach can predict its properties and guide the design of derivatives with enhanced activities.

Density Functional Theory (DFT) can be employed to calculate the electronic structure, molecular orbital properties (such as HOMO-LUMO energy gaps), and spectroscopic characteristics of the compound and its potential derivatives. bohrium.comclockss.org This is crucial for understanding its reactivity and predicting its photophysical behavior. clockss.org

Molecular docking and molecular dynamics (MD) simulations are indispensable for exploring its potential as a therapeutic agent. rsc.orgresearchgate.net By modeling the interaction of this compound derivatives with the active sites of various biological targets (e.g., kinases, proteases, or nuclear receptors), researchers can predict binding affinities and modes of action. sciepub.comfrontiersin.org Quantitative Structure-Activity Relationship (QSAR) studies can then correlate specific structural modifications with changes in biological activity, leading to the rational design of more potent and selective compounds. frontiersin.org

Table 2: Computational Methods for Predictive Modeling

| Computational Method | Application for this compound | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity. bohrium.com | HOMO/LUMO energies, electrostatic potential, IR/NMR spectra. |

| Molecular Docking | Predict binding modes and affinities to biological targets. researchgate.net | Binding energy, protein-ligand interactions, inhibitory potential. |

| Molecular Dynamics (MD) | Simulate the dynamic behavior and stability of ligand-protein complexes. ekb.eg | Conformational stability, binding free energy, interaction dynamics. |

| QSAR/ADMET Prediction | Model relationships between chemical structure and biological activity/pharmacokinetics. | Bioactivity scores, absorption, distribution, metabolism, excretion, and toxicity profiles. |

Synergistic Integration of Experimental and Computational Approaches for Comprehensive Understanding

The most robust research programs synergistically combine computational predictions with experimental validation. bohrium.comekb.egresearchgate.net This iterative cycle of design, synthesis, testing, and modeling provides a comprehensive understanding of the molecule's behavior and accelerates the development of new applications.

A future research workflow for this compound could begin with the computational screening of a virtual library of derivatives. rsc.org These derivatives could feature modifications at the 2-position (substituting the chlorine) and on the bromophenyl ring. Based on predicted properties from docking or DFT studies, a smaller, prioritized set of compounds would be synthesized. rsc.orgsciepub.com

These synthesized compounds would then be subjected to experimental evaluation, such as in vitro biological assays or photophysical measurements. bohrium.com The experimental results would serve as feedback to refine the initial computational models, improving their predictive accuracy. This integrated loop ensures that synthetic efforts are focused on the most promising candidates, saving time and resources. Such an approach has been successfully used to investigate corrosion inhibitors and potential therapeutic agents where experimental findings validate the computational models. ekb.egdntb.gov.ua

Investigation of Photophysical Properties and Potential for Advanced Materials

Thiazole-containing compounds are known to exhibit interesting photophysical properties, including fluorescence, making them valuable components in the development of advanced materials. chim.it The thiazole core is a key component of luciferin, the molecule responsible for bioluminescence in fireflies. chim.it The extended π-conjugation in this compound suggests it may possess useful optical and electronic properties.

Future research should involve a thorough investigation of its photophysical characteristics. This would include measuring its UV-visible absorption and fluorescence emission spectra in various solvents to assess solvatochromic effects. clockss.org Key parameters such as fluorescence quantum yield and lifetime should be determined. The relationship between the compound's crystal packing structure and its solid-state emission properties could be particularly important, as studies on other thiazole derivatives have shown that crystal packing can significantly influence fluorescence, with potential applications in solid-state lighting and optical devices. rsc.orgresearchgate.net

By modifying the substituents on the phenyl ring or at the 2-position of the thiazole, it may be possible to tune the emission wavelength across the visible spectrum. clockss.org This tunability, combined with the inherent properties of the thiazole scaffold, could lead to applications in areas such as:

Organic Light-Emitting Diodes (OLEDs): As an emissive layer or host material.

Fluorescent Probes: For sensing ions or specific biomolecules. clockss.orgchim.it

Photoswitches: Where the molecule can be reversibly isomerized with light. chim.it

Development of the Compound as a Chemical Biology Probe for Exploring New Molecular Pathways

Chemical probes are small molecules used to study and manipulate biological systems. yale.edunih.gov The structure of this compound is well-suited for development into a chemical probe. The 2-chloro group acts as a reactive handle for nucleophilic substitution, allowing for the attachment of various functional moieties. nih.gov The bromophenyl group can be modified via cross-coupling reactions, such as the Suzuki reaction, to modulate specificity or attach other functionalities. mdpi.com

A key future direction is the transformation of this scaffold into a tool for target identification and validation. researchgate.netuniversiteitleiden.nl This can be achieved through several strategies:

Affinity-Based Probes: Attaching a reporter tag (e.g., a fluorophore or biotin) to the molecule via its 2-position or phenyl ring. This would allow for the visualization and pull-down of its protein targets from cell lysates.

Activity-Based Probes (ABPP): Incorporating a mild electrophile or a photo-crosslinking group. Such a probe could be used to covalently label its biological target in a complex proteome, enabling target identification and activity profiling in living cells. universiteitleiden.nl

By using this compound as a starting point, researchers can create a library of probes to explore new molecular pathways involved in diseases like cancer or inflammatory disorders, where thiazole derivatives have already shown promise. fabad.org.trnih.gov This approach can help to elucidate the mechanism of action of thiazole-based drugs and identify novel therapeutic targets. yale.edu

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3-Bromophenyl)-2-chlorothiazole, and how can reaction yields be improved?